molecular formula C16H22N2OS2 B295452 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295452
M. Wt: 322.5 g/mol
InChI Key: DLPMBQDVZRLSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound with potential therapeutic properties. It belongs to the family of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been studied for their ability to modulate various biological targets. In

Mechanism of Action

The mechanism of action of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by binding to specific sites on the target proteins and altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. The compound has also been shown to have anti-inflammatory properties by inhibiting the activity of phosphodiesterases, which are involved in the regulation of inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to modulate various biological targets. This makes it a useful tool for studying the function of these targets and their role in disease. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further explore its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, including the identification of specific binding sites on target proteins. Additionally, the development of more selective derivatives of the compound could help to reduce off-target effects and improve its therapeutic potential.

Synthesis Methods

The synthesis of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. One of the methods involves the reaction of 2-ethylthio-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with butyl iodide in the presence of potassium carbonate as a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic properties. It has been shown to have activity against various biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. The compound has been tested in vitro and in vivo for its ability to modulate these targets and has shown promising results.

Properties

Molecular Formula

C16H22N2OS2

Molecular Weight

322.5 g/mol

IUPAC Name

3-butyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H22N2OS2/c1-3-5-10-18-15(19)13-11-8-6-7-9-12(11)21-14(13)17-16(18)20-4-2/h3-10H2,1-2H3

InChI Key

DLPMBQDVZRLSTC-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3

Canonical SMILES

CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3

Origin of Product

United States

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